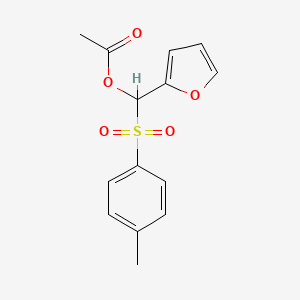
Furan-2-yl(tosyl)methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan-2-yl(tosyl)methyl acetate is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl(tosyl)methyl acetate typically involves the reaction of furan derivatives with tosyl chloride and acetic anhydride. The process generally follows these steps:
Starting Material: Furan-2-ylmethanol is used as the starting material.
Tosylation: The hydroxyl group of furan-2-ylmethanol is tosylated using tosyl chloride in the presence of a base such as pyridine.
Acetylation: The tosylated intermediate is then acetylated using acetic anhydride to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Furan-2-yl(tosyl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: Reduction reactions can convert the furan ring into tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as bromine or iodine can be used for halogenation reactions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated furan derivatives.
Wissenschaftliche Forschungsanwendungen
Furan-2-yl(tosyl)methyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of Furan-2-yl(tosyl)methyl acetate involves its interaction with molecular targets through its functional groups. The furan ring can participate in π-π stacking interactions, while the tosyl and acetate groups can form hydrogen bonds and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan-2-ylmethanol: A precursor in the synthesis of Furan-2-yl(tosyl)methyl acetate.
Furan-2,5-dicarboxylic acid: An oxidation product of furan derivatives.
Tetrahydrofuran: A reduced form of furan.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific reactivity and potential applications. The presence of both tosyl and acetate groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Eigenschaften
Molekularformel |
C14H14O5S |
|---|---|
Molekulargewicht |
294.32 g/mol |
IUPAC-Name |
[furan-2-yl-(4-methylphenyl)sulfonylmethyl] acetate |
InChI |
InChI=1S/C14H14O5S/c1-10-5-7-12(8-6-10)20(16,17)14(19-11(2)15)13-4-3-9-18-13/h3-9,14H,1-2H3 |
InChI-Schlüssel |
MORZMXXSILVKAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CO2)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B12885410.png)


![2-(Furan-3-yl)-1H-pyrrolo[2,3-c]pyridin-1-ol](/img/structure/B12885429.png)
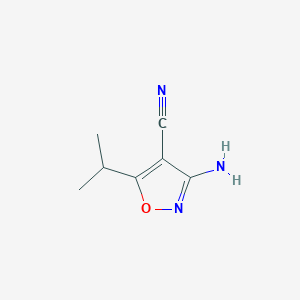
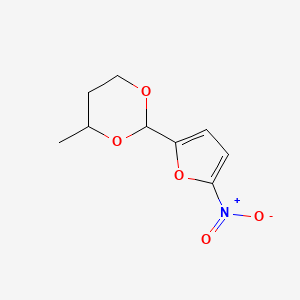
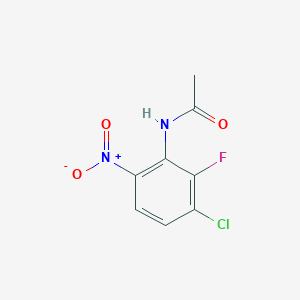
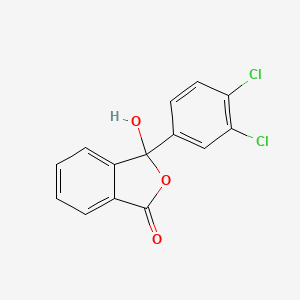
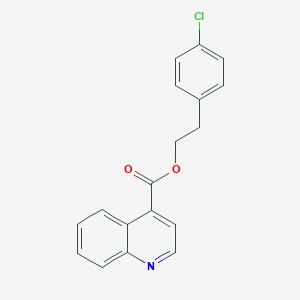
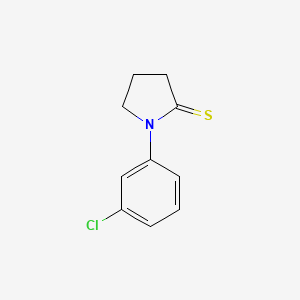
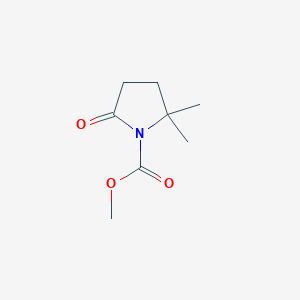
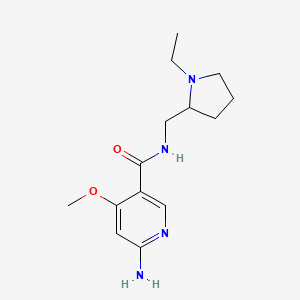

![Benzenesulfonic acid, 2-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-](/img/structure/B12885497.png)
